Scientific Field: Environmental Science
Summary of Application: Methomyl is a broad-spectrum oxime carbamate used to control arthropods, nematodes, flies, and crop pests. Biodegradation is considered a cost-effective and eco-friendly approach to the removal of pesticide residues.
Methods of Application: Oxidation, incineration, adsorption, and microbial degradation methods have been developed to remove insecticidal residues from soil/water environments.
Results or Outcomes: Several species of methomyl-degrading bacteria have been isolated and characterized, including Paracoccus, Pseudomonas, Aminobacter, Flavobacterium, Alcaligenes, Bacillus, Serratia, Novosphingobium, and Trametes.
Scientific Field: Environmental Science and Pollution Research
Summary of Application: Methomyl, a typical carbamate pesticide, was once widely used in agriculture for its excellent broad-spectrum insecticidal effect.
Methods of Application: An electrode-free discharge microwave-induced plasma technology was used to rapidly and efficiently degrade methomyl in aqueous solution.
Results or Outcomes: Under the optimized parameters (P=140 W, D=0 mm, R=0.5 L/min), 78.4% removal of 50 mg/L of methomyl was achieved after 8 min.
Methomyl is a broad-spectrum insecticide belonging to the carbamate class, introduced in 1966. Its chemical formula is C₅H₁₀N₂O₂S, and it is primarily used to control a variety of insect pests, including arthropods, nematodes, and flies, in agricultural settings. Methomyl functions as an anticholinesterase agent, inhibiting the enzyme acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft and results in overstimulation of the nervous system. This compound is highly toxic to humans and wildlife, classified as a Restricted Use Pesticide due to its potential health risks .
Methomyl acts as a cholinesterase inhibitor. Cholinesterase is an enzyme essential for normal nerve function. Methomyl binds to cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system and ultimately death in severe cases [, ].
Methomyl is highly toxic to humans, livestock, wildlife, and beneficial insects [, ]. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, diarrhea, dizziness, muscle weakness, respiratory problems, and in severe cases, death []. Due to its high toxicity, proper safety precautions are essential when handling methomyl, including wearing personal protective equipment (PPE) and following all labelled instructions [].
The biological activity of methomyl is primarily characterized by its role as an insecticide. It acts on the nervous system of insects, causing paralysis and death upon exposure. In humans and other mammals, methomyl can lead to severe cholinergic symptoms such as increased salivation, muscle twitching, respiratory distress, and potentially fatal respiratory arrest if ingested or inhaled . Chronic exposure has been linked to various health issues, prompting regulatory scrutiny regarding its use.
Methomyl synthesis involves several steps:
This multi-step synthesis highlights the complexity involved in producing this insecticide.
Studies on methomyl interactions focus on its toxicological effects and its interactions with biological systems:
Research continues into how methomyl interacts with various environmental factors and organisms.
Methomyl shares structural similarities with other carbamate pesticides but exhibits unique characteristics that distinguish it from them. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| Carbaryl | C₁₁H₁₃N₃O₂ | Less toxic than methomyl; broader application range |
| Propoxur | C₉H₁₁N₃O₂ | Used primarily in household pest control; lower toxicity |
| Aldicarb | C₇H₁₄N₂O₄S | Highly toxic; primarily used for soil application |
| Oxamyl | C₇H₉N₃O₂S | Similar mode of action but less persistent in soil |
Methomyl's unique profile as a highly toxic anticholinesterase agent makes it particularly effective yet hazardous compared to these similar compounds .
Acute Toxic;Environmental Hazard